molecular formula C13H15N3O3 B5785610 (E)-[AMINO(15-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE

(E)-[AMINO(15-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE

Cat. No.: B5785610
M. Wt: 261.28 g/mol
InChI Key: ZKGKWJTWIFYUBY-UHFFFAOYSA-N
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Description

(E)-[AMINO(15-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrole ring and a furan ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[AMINO(15-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and furan intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various amines, aldehydes, and carboxylic acids, with catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-[AMINO(15-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

(E)-[AMINO(15-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (E)-[AMINO(15-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethyl methacrylate hydrochloride: This compound shares some structural similarities and is used in polymer synthesis.

    N-(3-Aminopropyl)methacrylamide hydrochloride: Another related compound used in biomedical research.

Uniqueness

(E)-[AMINO(15-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE is unique due to its specific combination of a pyrrole and furan ring, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

[(E)-[amino-(1,5-dimethylpyrrol-2-yl)methylidene]amino] 2-methylfuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-8-4-5-11(16(8)3)12(14)15-19-13(17)10-6-7-18-9(10)2/h4-7H,1-3H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGKWJTWIFYUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)C(=NOC(=O)C2=C(OC=C2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(N1C)/C(=N\OC(=O)C2=C(OC=C2)C)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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